

Spiranthesol CAS number and molecular formula

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Compound of Interest

Compound Name: *Spiranthesol*

Cat. No.: *B13913162*

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Spiranthesol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Identifier	Value
CAS Number	125263-69-6
Molecular Formula	C40H42O6

Executive Summary

Spiranthesol is a naturally occurring phenanthrene derivative isolated from the orchid *Spiranthes sinensis*. While its structure has been elucidated, publicly available scientific literature, including the original 1990 isolation paper, does not contain specific data on its biological activity, associated experimental protocols, or implicated signaling pathways. This guide provides the foundational chemical information for **Spiranthesol** and, to address the core requirements of an in-depth technical overview, presents a comprehensive analysis of closely related phenanthrene compounds isolated from the same plant source. The data herein on analogous compounds, particularly regarding cytotoxicity and potential mechanisms of action, offers a valuable proxy for understanding the potential therapeutic relevance of this class of molecules.

Biological Activity of Related Phenanthrenes from *Spiranthes sinensis*

While specific bioactivity data for **Spiranthesol** is not available, numerous other phenanthrene derivatives have been isolated from *Spiranthes sinensis* and evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds from this class.

Table 1: Cytotoxicity of Phenanthrenes Isolated from *Spiranthes sinensis*

Compound	Cell Line	IC50 (μM)
Spiranthesphenanthrene A	SGC-7901 (human gastric carcinoma)	25.3 ± 4.2
HepG2 (human hepatoma)	30.2 ± 5.6	
B16-F10 (murine melanoma)	19.0 ± 7.3	
Compound 7	SGC-7901 (human gastric carcinoma)	28.9 ± 3.8
HepG2 (human hepatoma)	26.5 ± 2.9	
B16-F10 (murine melanoma)	22.1 ± 4.5	
Cisplatin (Positive Control)	B16-F10 (murine melanoma)	> 50

Experimental Protocols

The following methodologies are based on the protocols described for the isolation and evaluation of cytotoxic phenanthrenes from *Spiranthes sinensis*.

Extraction and Isolation

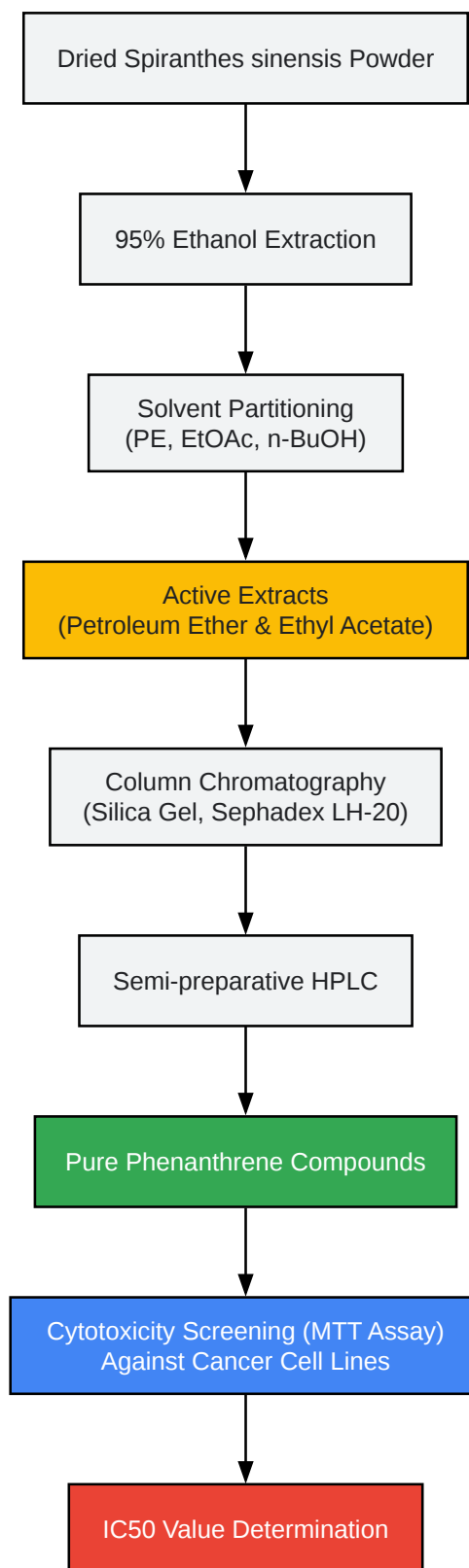
- Plant Material: Dried whole plants of *Spiranthes sinensis* are powdered.
- Extraction: The powdered material is extracted with 95% ethanol at 85°C for 2 hours, a process repeated five times. The resulting extract is concentrated under reduced pressure.

- **Partitioning:** The residue is suspended in distilled water and successively partitioned with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield corresponding extracts.
- **Chromatographic Separation:** The active extracts (typically PE and EtOAc) are subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions showing promising activity are further purified by repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Human cancer cell lines (e.g., SGC-7901, HepG2) and murine melanoma cells (B16-F10) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^4 cells/mL and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds for 48 hours.
- **MTT Incubation:** After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow

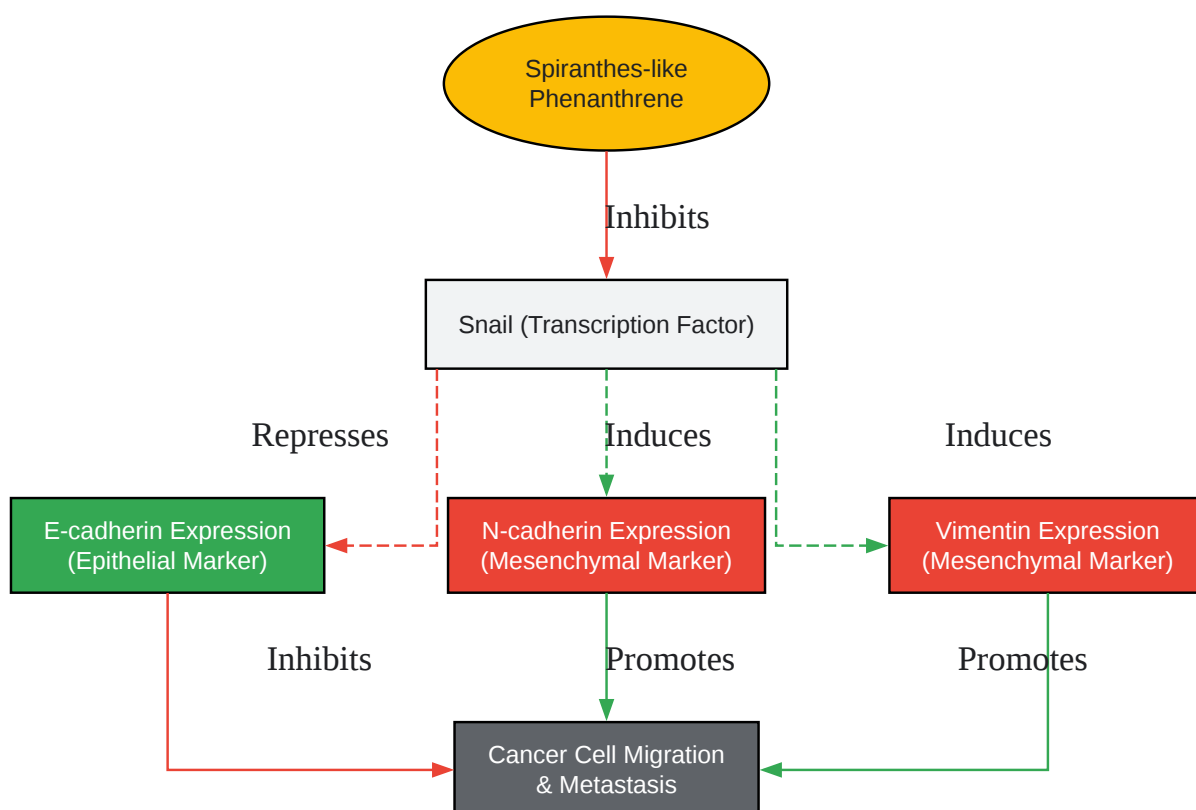


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Caption: Isolation and Bioactivity Screening Workflow.

Potential Signaling Pathway: Epithelial-Mesenchymal Transition (EMT)

For spiranthesphenanthrene A, a phenanthrene from *Spiranthes sinensis*, studies have indicated an inhibitory effect on the migration of B16-F10 cancer cells. This effect is potentially mediated through the inhibition of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis. The study observed an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers N-cadherin and vimentin, along with a reduction in the transcription factor Snail. While this has not been demonstrated for **Spiranthesol** specifically, it points to a potential mechanism of action for this class of compounds.



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Caption: Putative EMT Inhibitory Pathway.

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